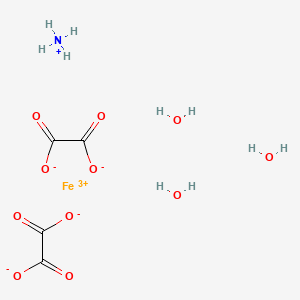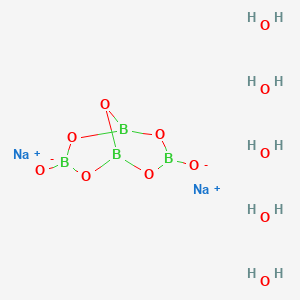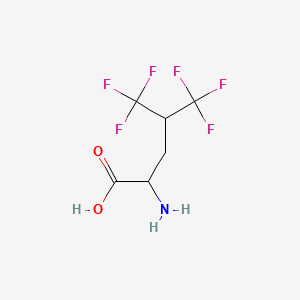
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid, also known as 5,5,5-Trifluoro-DL-leucine, is an analog of L-leucine amino acid . It is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability .
Molecular Structure Analysis
The molecular formula of 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid is C6H7F6NO2 . The molecular weight is 239.12 . The SMILES notation is O=C(O)C(N)CC(C(F)(F)F)C(F)(F)F .Applications De Recherche Scientifique
Protein Incorporation : The compound has been used in the incorporation of fluorinated derivatives of isoleucine into proteins. For instance, it was successfully introduced into murine dihydrofolate reductase and murine interleukin-2 in an Escherichia coli host strain, demonstrating that fluorinated proteins can fold into stable and functional structures (Wang, Tang, & Tirrell, 2003).
Inhibitors of Nitric Oxide Synthases : Research indicates the use of related 2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases (NOS). The study identified specific compounds as potent inhibitors against different rat and human-derived NOS isoforms (Ulhaq et al., 1998).
Synthesis of Fluorinated Amino Acids : Another study focused on the stereoselective syntheses of valuable fluorinated amino acids, starting from related compounds. This synthesis method is significant for producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).
Chromogenic Protease Substrates : The compound has been used in the development of oligopeptides for sequence-specific chromogenic protease substrates. This research is relevant for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Chemical Properties of Derivatives : A study explored the chemical properties of trifluoromethyl-substituted heteroolefins, including compounds related to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid, highlighting their potential in various chemical applications (Haas, Lieb, & Schelvis, 1997).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZLMQYCEWHPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


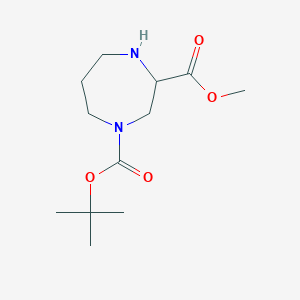

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
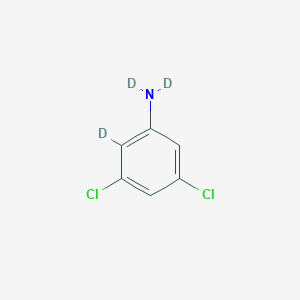
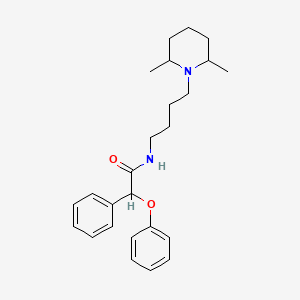
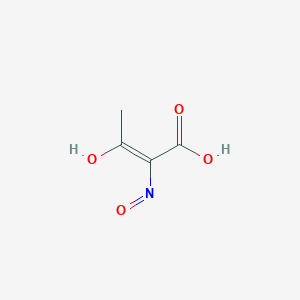
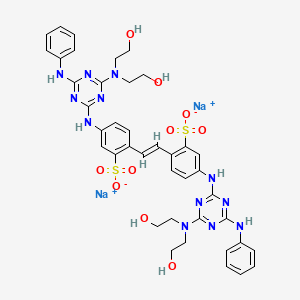
![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)
